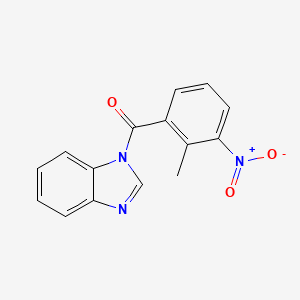

![molecular formula C18H16F3N3O B5507440 N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5507440.png)

N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Research on benzimidazole derivatives, including those similar to N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide, focuses on exploring their synthesis, molecular structures, and a broad range of potential applications due to their intriguing chemical properties. Benzimidazole and its derivatives are known for their biological activities and have been subjects of chemical research aiming at developing new compounds with enhanced properties.

Synthesis Analysis

The synthesis of similar benzimidazole derivatives often involves condensation reactions, utilizing carbodiimide condensation catalysis or other coupling methods to form the desired acetamide derivatives. For instance, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared using a convenient and fast method, highlighting the synthetic accessibility of such compounds (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often elucidated using spectroscopic methods, such as NMR and IR, alongside elemental analysis. The crystal structures of intermediate compounds can be determined by X-ray diffraction, providing insights into the molecular conformation and the spatial arrangement of atoms within the molecule. This detailed structural information is crucial for understanding the chemical behavior and reactivity of these compounds.

Chemical Reactions and Properties

Benzimidazole derivatives engage in various chemical reactions, attributable to their functional groups. These reactions include hydrogen bonding interactions, which play a significant role in determining the compounds' physical and chemical properties. For example, hydrogen bond-associated N-(benzo[d]thiazol-2-yl)acetamides show distinctive assembly behaviors depending on the substituents on the benzothiazole moiety, affecting their reactivity and interaction with other molecules (Balijapalli et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide and related derivatives have been synthesized and characterized using various spectroscopic methods. These compounds exhibit potential as corrosion inhibitors for carbon steel in acidic environments, highlighting their importance in industrial applications. The synthesis involves specific reactions that lead to the creation of benzimidazole derivatives, which have shown high inhibition efficiency in protecting carbon steel from corrosion. The compounds have been studied through electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss measurements, with some derivatives reaching up to 95.0% efficiency at certain concentrations (Rouifi et al., 2020).

Antimicrobial and Antitumor Activities Several studies have focused on the antimicrobial and antitumor potentials of benzimidazole derivatives. These compounds have been synthesized and tested against various pathogenic bacteria and Candida species, showing promising results in inhibiting microbial growth. Additionally, their antitumor activities have been evaluated in vitro against a range of human tumor cell lines, identifying some derivatives with considerable anticancer activity. This research suggests that modifications to the benzimidazole structure could lead to significant improvements in their bioactive properties, offering potential applications in medical and pharmaceutical fields (Mokhtari & Pourabdollah, 2013); (Yurttaş et al., 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions Research into benzothiazolinone acetamide analogs has expanded into the fields of photovoltaic efficiency and ligand-protein interactions. These studies involve the synthesis of novel compounds and their evaluation in terms of light harvesting efficiency and potential use in dye-sensitized solar cells (DSSCs). Furthermore, molecular docking studies have explored the binding interactions between these compounds and specific proteins, indicating potential therapeutic applications. The findings suggest that certain derivatives might serve as effective photosensitizers in DSSCs, contributing to the development of renewable energy sources (Mary et al., 2020).

Eigenschaften

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O/c1-11-6-5-8-13(12(11)2)22-16(25)10-24-15-9-4-3-7-14(15)23-17(24)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMRPTYHBNYZHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-ethoxyethyl)-8-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5507365.png)

![2-[3-(dimethylamino)propyl]-9-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5507374.png)

![{1-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-ethylpiperidin-3-yl}methanol](/img/structure/B5507375.png)

![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5507376.png)

![6-amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5507385.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507410.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5507425.png)

![1-benzyl-N-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5507427.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5507432.png)

![N-(2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5507452.png)